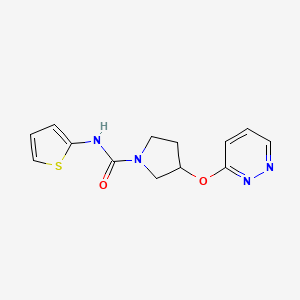
3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structure on its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C14H16N4O2S with a molecular weight of 304.37 g/mol. Its structure integrates a pyridazine ring with a thiophene moiety and a pyrrolidine backbone, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2S |
| Molecular Weight | 304.37 g/mol |
| CAS Number | 2034476-45-2 |
Anti-inflammatory Properties
Research indicates that derivatives of pyridazine and pyrrolidine exhibit significant anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to selectively inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies demonstrate that these compounds can reduce pro-inflammatory cytokine production and exhibit antioxidant activities, contributing to their therapeutic potential in inflammatory diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyridazine derivatives have been explored as inhibitors of various kinases involved in cancer progression. For instance, studies on related pyridazinone compounds have shown efficacy against c-Met driven cell lines, indicating that modifications in the pyridazine structure can enhance anticancer activity . The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation and survival.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity to COX enzymes suggests that the compound may act as a competitive inhibitor, modulating inflammatory responses through direct enzyme interaction .
Case Study 1: Inhibition of COX Enzymes
A study conducted by Malinka et al. focused on the synthesis and evaluation of pyrrolo[3,4-d]pyridazinone derivatives, which share structural similarities with our compound. The findings revealed that these derivatives exhibited selectivity towards COX-2 over COX-1, providing insights into their potential as anti-inflammatory agents .
Case Study 2: Anticancer Efficacy
In another investigation, phenyl-substituted pyridazinones demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and suggested that similar modifications could be explored for this compound to improve its anticancer efficacy .
特性
IUPAC Name |
3-pyridazin-3-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(15-12-4-2-8-20-12)17-7-5-10(9-17)19-11-3-1-6-14-16-11/h1-4,6,8,10H,5,7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHXTMKEKBSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














